molecular formula C7H6N2O B1588802 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-93-5

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1588802
CAS No.: 40107-93-5
M. Wt: 134.14 g/mol
InChI Key: IPMQFUGFGHJSEI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is primarily utilized in the pharmaceutical sector. It finds applications in the development of bactericides and antimicrobials. Additionally, it serves as a side-chain in the production of Cefpirome, a fourth-generation antibiotic. Various synthesis routes like the N-hydroxyphthaldiamide route and acrolein route are explored for its preparation, with the acrolein route showing a promising yield of 87.4% (Fu Chun, 2007).

Synthesis of Polyheterocyclic Compounds

The synthesis of complex polyheterocyclic compounds, including this compound derivatives, is achieved through methods like Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. These methods are enhanced by the use of microwave-dielectric heating, yielding up to 73% increase in overall yield (Ivette Morales-Salazar et al., 2022).

Development of Novel Drug-like Molecules

6,7-Dihydro-5H-pyrrolo[3,4-c]pyridines have been synthesized via catalyst-free, tandem hydroamination-aromatic substitution. This process expands the scope of pyridazine/pyrazine chemistry and contributes to the synthesis of novel drug-like molecules with favorable bioactivity and pharmacokinetic properties (Jeremy A Turkett et al., 2020).

Fluorescent Chemosensor Development

New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores show high selectivity for Fe3+/Fe2+ cation in the 10–7 (M) range. This makes them suitable as turn-off chemosensors for these cations, with potential applications in living cell imaging, particularly in HepG2 cells (Pampa Maity et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with the M4 muscarinic acetylcholine receptor . This interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the primary (orthosteric) site. This can modulate the receptor’s response to its ligand, acetylcholine .

Cellular Effects

The interaction of this compound with the M4 muscarinic acetylcholine receptor can have significant effects on cellular processes. The M4 receptor is involved in various neurological and psychiatric disorders . Therefore, modulating its activity can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its allosteric modulation of the M4 muscarinic acetylcholine receptor . By binding to a site distinct from the primary ligand-binding site, it can influence the receptor’s response to acetylcholine. This can lead to changes in downstream signaling pathways, potentially affecting gene expression and cellular function .

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQFUGFGHJSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439160
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-93-5
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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